![molecular formula C17H16FN3O2 B6574790 1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1173073-34-1](/img/structure/B6574790.png)
1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, otherwise known as 4-fluorobenzylidene-3-oxo-2,3,4,5-tetrahydroquinoline (4-FBQT), is an organic compound with a variety of applications in scientific research. 4-FBQT has been used as a ligand for transition metal complexes, a fluorescent dye, and a drug-like molecule. 4-FBQT has recently been the subject of many studies due to its ability to interact with enzymes and receptors in the body, making it a valuable tool for understanding biochemical and physiological processes.
作用机制
1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea acts as an inhibitor of enzymes and receptors in the body. It binds to enzymes and receptors, blocking their activity and preventing them from functioning normally. This compound also has the ability to bind to drugs and act as a drug delivery system.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. Studies have shown that this compound can inhibit the activity of enzymes and receptors, leading to changes in cell signaling and gene expression. Additionally, this compound has been studied for its effects on drug binding and drug delivery.
实验室实验的优点和局限性
The use of 1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea in lab experiments has a number of advantages. It is a relatively inexpensive compound and can be synthesized easily. Additionally, this compound can be used to study a variety of biochemical and physiological processes, making it a valuable tool for scientific research. However, there are some limitations to its use. This compound is not very stable and has a short shelf life, making it difficult to store for long periods of time. Additionally, this compound can be toxic in high concentrations, so it must be used with caution.
未来方向
The potential future directions for 1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea research are vast. One potential direction is the study of its effects on drug binding and drug delivery. Additionally, this compound could be used to study the effects of enzyme and receptor inhibition on cell signaling and gene expression. This compound could also be used in the development of new drugs and drug delivery systems. Finally, this compound could be used to study the effects of environmental pollutants on biochemical and physiological processes.
合成方法
1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can be synthesized from 4-fluorobenzaldehyde and 2-amino-1,2,3,4-tetrahydroquinoline in a four-step process. First, 4-fluorobenzaldehyde is reacted with 2-amino-1,2,3,4-tetrahydroquinoline in the presence of a strong base, such as sodium hydroxide, to form 4-fluorobenzylidene-2-amino-1,2,3,4-tetrahydroquinoline. In the second step, 4-fluorobenzylidene-2-amino-1,2,3,4-tetrahydroquinoline is reacted with a strong oxidizing agent, such as potassium permanganate, to form 4-fluorobenzylidene-3-oxo-2,3,4,5-tetrahydroquinoline. In the third step, 4-fluorobenzylidene-3-oxo-2,3,4,5-tetrahydroquinoline is reacted with a strong acid, such as hydrochloric acid, to form the desired product, this compound. Finally, the product is purified by recrystallization.
科学研究应用
1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has been used in a variety of scientific research applications. It has been used as a ligand for transition metal complexes, a fluorescent dye, and a drug-like molecule. This compound has been used in studies of enzyme and receptor interactions, as well as in the study of drug binding and drug delivery. Additionally, this compound is used in the study of cell signaling and gene expression.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-13-4-1-11(2-5-13)10-19-17(23)20-14-6-7-15-12(9-14)3-8-16(22)21-15/h1-2,4-7,9H,3,8,10H2,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYUPJIDGAIOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
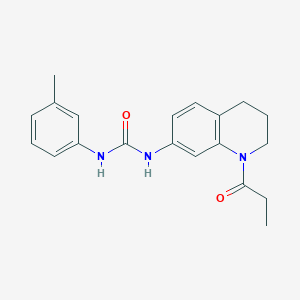
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)

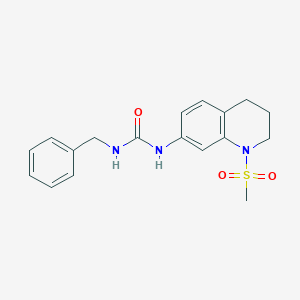

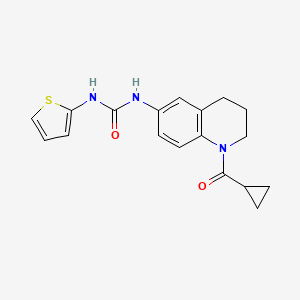
![1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574750.png)
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(3-phenylpropyl)urea](/img/structure/B6574774.png)
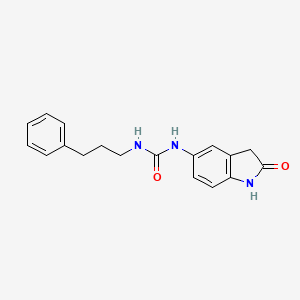
![1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea](/img/structure/B6574784.png)
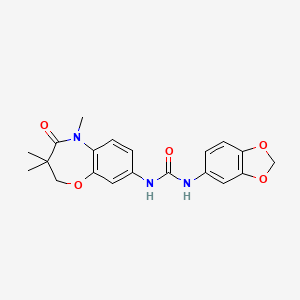
![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(4-methoxyphenyl)urea](/img/structure/B6574806.png)
![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(2-phenylethyl)urea](/img/structure/B6574809.png)
